molecular formula C18H12ClN3O2 B2374972 3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one CAS No. 1260728-84-4

3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one

Cat. No. B2374972
CAS RN: 1260728-84-4
M. Wt: 337.76
InChI Key: YAUXSAZDTSZMAC-UHFFFAOYSA-N
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Description

3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one, also known as CMQ, is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in various fields. CMQ belongs to the class of oxadiazole derivatives that have been studied for their numerous biological activities.

Scientific Research Applications

Antimicrobial Activity

A significant area of research involving this compound revolves around its antimicrobial properties. Synthesized derivatives have been tested against a variety of bacterial and fungal strains. For instance, Desai et al. (2014) synthesized a series of compounds and screened them for antibacterial activity against pathogens like Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes, and antifungal activity against Candida albicans, Aspergillus niger, and Aspergillus clavatus. The study observed significant correlations between the compounds' structures and their antimicrobial efficacy (Desai & Dodiya, 2014).

Antitumor and Analgesic Activities

The compound's derivatives have also been evaluated for their potential anti-inflammatory and analgesic activities. Farag et al. (2012) synthesized novel 4(3H)-quinazolinone derivatives and screened some selected compounds for their anti-inflammatory and analgesic activity, highlighting the therapeutic potential of these compounds in managing pain and inflammation (Farag et al., 2012).

Cytotoxic Evaluation

The cytotoxic effects of quinazolinone-1,3,4-oxadiazole conjugates against cancer cell lines have been investigated. Hassanzadeh et al. (2019) developed a multi-step reaction procedure for synthesizing these derivatives and tested their cytotoxic activity against MCF-7 and HeLa cell lines using MTT assay. One compound, in particular, showed remarkable cytotoxic activity against the HeLa cell line, demonstrating the potential of these compounds in cancer therapy (Hassanzadeh et al., 2019).

Synthesis and Characterization

Research has not only focused on the biological activities of these compounds but also on their synthesis and structural characterization. Studies have detailed the synthesis routes, characterized the compounds using various spectroscopic methods, and evaluated their physical properties. For instance, Godhani et al. (2017) investigated the density, viscosity, and ultrasonic velocity of solutions containing 1,3,4-oxadiazole derivatives, providing insight into the solute-solvent interactions and the compounds' structure-making or breaking abilities (Godhani et al., 2017).

properties

IUPAC Name

3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O2/c1-10-5-6-15-13(7-10)16(23)14(9-20-15)18-21-17(22-24-18)11-3-2-4-12(19)8-11/h2-9H,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAUXSAZDTSZMAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC=C(C2=O)C3=NC(=NO3)C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one

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